2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
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Overview
Description
2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics. This compound, with its unique structure, exhibits interesting chemical and physical properties that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the coupling of 4-methylphenylacetylene with a thiophene derivative. The reaction is often carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. The reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and a base like triethylamine in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, such as its role in organic electronics or its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-ethynyl-5-thiophen-2-ylthiophene
- 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile
Uniqueness
2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
Properties
CAS No. |
670222-46-5 |
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Molecular Formula |
C21H14S3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C21H14S3/c1-15-4-6-16(7-5-15)8-9-17-10-11-20(23-17)21-13-12-19(24-21)18-3-2-14-22-18/h2-7,10-14H,1H3 |
InChI Key |
SFUURANKYLCYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4 |
Origin of Product |
United States |
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